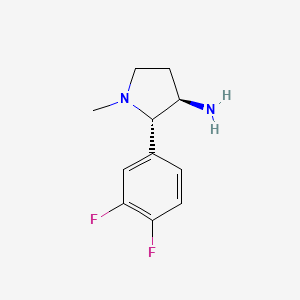

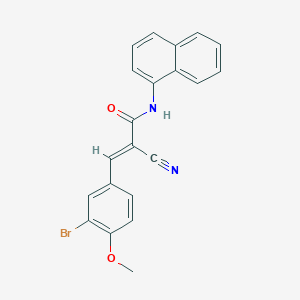

![molecular formula C20H20N4O B2674989 3-(4-ethylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1310356-30-9](/img/structure/B2674989.png)

3-(4-ethylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.

BenchChem offers high-quality 3-(4-ethylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Protection

Research has demonstrated the effectiveness of carbohydrazide-pyrazole compounds in corrosion protection. Specifically, these compounds have shown high inhibition efficiency for the corrosion protection of mild steel in acidic solutions. The inhibitors facilitate the formation of a protective layer on the metal surface, significantly reducing corrosion rates. This application is crucial for industries where metal longevity and durability are of paramount importance, such as in construction and manufacturing (Paul, Yadav, & Obot, 2020).

Molecular Docking and Drug Discovery

Carbohydrazide-pyrazole derivatives have been studied extensively in drug discovery, particularly through molecular docking techniques. These studies have identified potential inhibitors for various enzymes and receptors, suggesting these compounds could serve as leads for developing new therapeutic agents. The versatility of carbohydrazide-pyrazole compounds in molecular docking underscores their potential in creating treatments for a range of diseases (Pillai et al., 2017).

Antiviral and Antitumor Activities

Synthesis and screening of carbohydrazide-pyrazole derivatives have highlighted their significant antiviral and antitumor properties. For instance, certain derivatives have demonstrated activity against the Herpes simplex virus and shown promising effects in mouse tumor model cancer cell lines. This indicates the potential of these compounds in developing new antiviral and anticancer therapies (Dawood et al., 2011; Nassar, Atta-Allah, & Elgazwy, 2015).

Antidiabetic and Antioxidant Activities

Recent studies have also explored the antidiabetic and antioxidant activities of carbohydrazide-pyrazole compounds. These compounds have been evaluated for their efficacy in inhibiting enzymes related to diabetes, such as α-glucosidase and α-amylase, offering a potential pathway for managing diabetes. Their antioxidant properties further support their potential in therapeutic applications, particularly in diseases where oxidative stress plays a critical role (Karrouchi et al., 2020).

Auxin Activities and Agricultural Applications

Research into the auxin activities of acylamides derived from carbohydrazide-pyrazole compounds has opened new avenues in agriculture. These compounds have shown varying degrees of auxin-like activities, suggesting their potential use in promoting plant growth and development. Such applications are invaluable in enhancing crop yields and agricultural productivity (Yue et al., 2010).

properties

IUPAC Name |

3-(4-ethylphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-3-15-8-10-17(11-9-15)18-12-19(23-22-18)20(25)24-21-13-16-6-4-14(2)5-7-16/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKXIROPZCSXRS-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-ethylphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

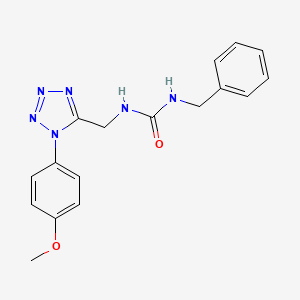

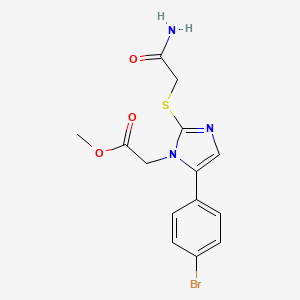

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2674906.png)

![6-Benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2674911.png)

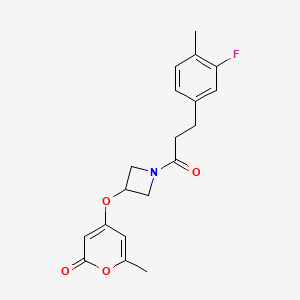

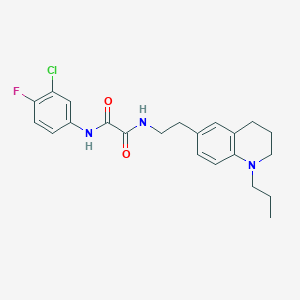

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2674915.png)

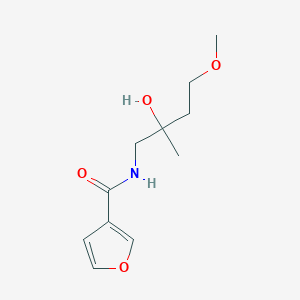

![(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2674916.png)

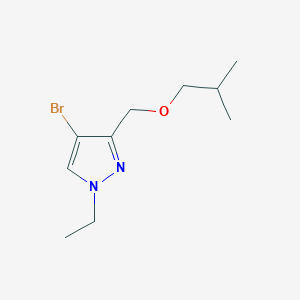

![3-Methoxy-N-methyl-N-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2674922.png)

![2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2674924.png)